Barium acrylate

Description

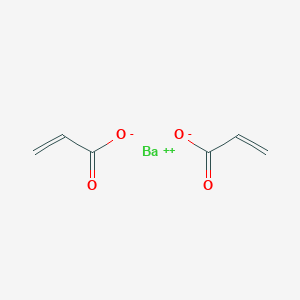

Barium acrylate (CAS: 17989-90-1) is an organometallic compound with the molecular formula C₆H₆BaO₄ and a molecular weight of 279.44 g/mol . It is the barium salt of acrylic acid, characterized by the presence of two acrylate anions (CH₂=CHCOO⁻) bonded to a barium cation (Ba²⁺). The compound is also known by synonyms such as barium diacrylate and acrylic acid barium salt monomer .

Barium acrylate is primarily utilized in polymer chemistry, particularly in the synthesis of radiopaque polymers for medical and dental applications. For example, poly(barium acrylate) and its copolymers with methyl methacrylate have been investigated for their transparency and compatibility with biomedical uses, such as dental fillings and imaging materials . Its incorporation into polymers enhances X-ray visibility due to barium's high atomic number, a property leveraged in diagnostic imaging .

Properties

IUPAC Name |

barium(2+);prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Ba/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQPQIFFWHMGGE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544919 | |

| Record name | Barium diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17989-90-1 | |

| Record name | Barium diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium Acrylate Monomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

-

Temperature Control : The reaction is typically conducted at 0–5°C to mitigate acrylic acid polymerization, which accelerates at elevated temperatures.

-

Stoichiometry : A molar ratio of 1:2 (barium hydroxide to acrylic acid) ensures complete neutralization. Excess barium hydroxide may lead to insoluble barium carbonate formation if is present.

-

Inhibitors : Bromide salts (e.g., lithium bromide) are added to suppress radical polymerization, as demonstrated in analogous acrylate synthesis systems.

Purification and Yield

The crude product is purified via vacuum distillation to remove residual water and acrylic acid, followed by recrystallization from ethanol. Yields typically exceed 85% under optimized conditions.

Table 1: Neutralization Method Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Inhibitor Concentration | 0.1–0.5 wt% LiBr |

| Final Yield | 85–90% |

Transesterification Using Barium Alkoxides

Transesterification offers an alternative route, particularly useful for avoiding aqueous conditions that may hydrolyze sensitive intermediates. This method involves reacting barium alkoxides (e.g., barium methoxide) with acrylate esters (e.g., methyl acrylate):

Key Considerations

-

Catalyst Selection : Alkali metal alkoxides (e.g., lithium methoxide) enhance reaction rates by facilitating ester-ester interchange.

-

Byproduct Removal : Methanol is distilled off to drive the reaction to completion, leveraging Le Chatelier’s principle.

-

Polymerization Mitigation : Bromide salts (e.g., barium bromide) are effective inhibitors, reducing side reactions to <5%.

Industrial Adaptations

Large-scale implementations use continuous distillation systems to maintain low methanol concentrations. Reaction temperatures of 80–120°C are employed, with yields reaching 82–88% after purification.

Table 2: Transesterification Method Metrics

| Parameter | Value/Range |

|---|---|

| Temperature | 80–120°C |

| Catalyst | 1–2 wt% LiOCH₃ |

| Inhibitor | 0.2–0.6 wt% BaBr₂ |

| Distillation Pressure | 20–50 mmHg |

Metathesis of Sodium Acrylate with Barium Salts

A less common but viable approach involves metathesis between sodium acrylate () and barium nitrate ():

Challenges and Solutions

Comparative Efficiency

While this method avoids acidic conditions, it is less efficient (yields: 70–75%) due to competing side reactions and higher reagent costs.

Advanced Synthesis Techniques

Sol-Gel Precursor Method

Barium acrylate serves as a precursor for barium titanate nanoparticles. In this application, the compound is hydrolyzed under controlled pH to form a gel, which is calcined at 600–800°C.

Electrochemical Synthesis

Recent innovations explore electrolyzing barium electrodes in acrylic acid solutions, though yields remain suboptimal (50–60%).

Critical Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Neutralization | 85–90 | 92–95 | High |

| Transesterification | 82–88 | 90–93 | Moderate |

| Metathesis | 70–75 | 95–98 | Low |

-

Neutralization is favored for industrial production due to its simplicity and scalability.

-

Transesterification excels in anhydrous applications but requires rigorous inhibitor use.

-

Metathesis is limited to niche contexts demanding high-purity products.

Chemical Reactions Analysis

Polymerization Reactions

Barium acrylate participates in radical polymerization, particularly in cross-linked networks for optical materials.

Homopolymerization and Copolymerization

-

Mechanism : Follows typical acrylate radical polymerization steps (initiation, propagation, termination).

-

Cross-linking : Styrene is added as a cross-linker, and polymerization is initiated via gamma radiation ( ).

-

Kinetics : Propagation rate coefficients () for acrylates increase with ester side-chain length, though branching in methacrylates shows minimal effect ( ).

Example Copolymerization Setup ( ):

| Component | Role | Concentration |

|---|---|---|

| Barium acrylate | Monomer | 17–19 wt% |

| Styrene | Cross-linker | 5–10 wt% |

| Gamma radiation | Initiator | 10–50 kGy dose |

Thermal Decomposition

While direct data on barium acrylate’s decomposition is limited, related barium compounds and acrylate polymers suggest:

-

Decomposition Pathway :

-

Catalyzed Pyrolysis : Poly-3-hydroxypropionate (structurally similar to acrylates) decomposes to acrylic acid at 275°C with >85% yield ( ).

Acid-Base Reactions

Barium acrylate reacts with strong acids to regenerate acrylic acid and form insoluble barium salts:

Key Observations :

Scientific Research Applications

Polymer Chemistry

Role as a Monomer:

Barium acrylate serves as a key monomer in the synthesis of specialized polymers. Its ability to polymerize allows for the creation of materials with tailored properties, such as enhanced mechanical strength and thermal stability. The polymerization process can be initiated using various methods, including thermal or photoinitiation.

Polymerization Reactions:

- Initiators: Common initiators include benzoyl peroxide and azobisisobutyronitrile.

- Reaction Conditions: Controlled temperature and the presence of solvents can significantly influence the polymerization efficiency.

Materials Science

Development of Advanced Materials:

Barium acrylate is utilized in developing advanced materials with specific mechanical and chemical characteristics. Its incorporation into composite materials enhances properties such as durability and resistance to environmental factors.

Applications in Coatings and Adhesives:

The compound's reactivity makes it suitable for use in coatings, adhesives, and sealants. These applications leverage its ability to form strong bonds and provide protective barriers against moisture and chemicals.

Biomedical Applications

Drug Delivery Systems:

Research has explored the potential of barium acrylate in drug delivery systems. Its biocompatibility and ability to form hydrogels make it an attractive candidate for encapsulating therapeutic agents.

Biomedical Devices:

The compound is investigated for its use in biomedical devices, where its mechanical properties can be tailored to meet specific requirements, such as flexibility and strength.

Industrial Applications

Production Processes:

In industrial settings, barium acrylate is produced by neutralizing acrylic acid with barium carbonate or barium hydroxide. The controlled reaction conditions ensure high purity and quality of the final product.

Chemical Reactions:

Barium acrylate undergoes several types of reactions:

- Polymerization: Forms poly(barium acrylate), used in various applications.

- Substitution Reactions: The acrylate group can be replaced by other functional groups.

- Complexation: It can form complexes with other metal ions, altering its chemical properties.

Case Studies

-

Optical Applications:

A notable study focused on developing barium-containing polyacrylates for optical lenses. The process involved dispersing barium hydroxide in acrylic acid, resulting in a polymer with a refractive index suitable for optical uses . -

Biomedical Research:

Research conducted on the effects of barium acrylate on cellular functions demonstrated significant impacts on cardiac and renal functions due to its accumulation in tissues. This highlights both its potential therapeutic uses and the need for careful consideration of its biological effects.

Mechanism of Action

The mechanism of action of barium acrylate primarily involves its ability to polymerize and form stable complexes. The acrylate group can undergo free radical polymerization, leading to the formation of long polymer chains. Additionally, the barium ion can interact with other metal ions and ligands, forming complexes that exhibit unique chemical properties. These interactions are crucial for its applications in various fields, including materials science and biomedical research.

Comparison with Similar Compounds

Sodium Acrylate (C₃H₃NaO₂)

- Solubility : Highly water-soluble due to sodium's small ionic radius and high charge density, making it suitable for hydrogels and water-absorbent polymers.

- Applications : Used in superabsorbent polymers (e.g., diapers) and adhesives.

- Thermal Stability : Lower decomposition temperature (~200°C) compared to barium acrylate, which benefits from barium's larger cation stabilizing the polymer matrix at higher temperatures .

Calcium Acrylate (C₆H₁₀CaO₄)

- Mechanical Properties : Forms rigid polymers with moderate flexibility. In coatings, calcium acrylate-based materials exhibit lower impact resistance compared to barium acrylate composites .

- Biomedical Use : Less radiopaque than barium acrylate, limiting its utility in medical imaging applications .

Table 1: Key Properties of Metal Acrylates

| Property | Barium Acrylate | Sodium Acrylate | Calcium Acrylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 279.44 | 94.04 | 186.22 |

| Solubility in Water | Moderate* | High | Low |

| Thermal Decomposition | >300°C | ~200°C | ~250°C |

| Radiopacity | High | None | Low |

| Primary Applications | Medical polymers | Hydrogels | Construction materials |

*Inferred from barium's moderate solubility trends in organic salts .

Comparison with Inorganic Barium Salts

Barium Chloride (BaCl₂)

Barium Sulfate (BaSO₄)

- Solubility : Insoluble in water, making it ideal as a radiocontrast agent in gastrointestinal imaging.

- Limitations: Cannot be integrated into polymer matrices like barium acrylate, which retains solubility during synthesis before polymerization .

Table 2: Barium Acrylate vs. Inorganic Barium Salts

| Property | Barium Acrylate | Barium Chloride | Barium Sulfate |

|---|---|---|---|

| Solubility in Water | Moderate | High | Insoluble |

| Toxicity | Low (polymer-bound) | High (Acute Tox. 3) | Low (non-absorbable) |

| Radiopacity | High | None | High |

| Primary Applications | Medical polymers | Industrial chemicals | Diagnostic imaging |

Biological Activity

Barium acrylate, a barium salt of acrylic acid, has garnered attention in various fields due to its unique biological properties. This article explores the biological activity of barium acrylate, focusing on its enzymatic effects, antibacterial properties, and applications in material science.

1. Enzymatic Activity

Barium ions (Ba²⁺) derived from barium acrylate have been shown to influence enzymatic activities significantly. A study highlighted that the addition of Ba²⁺ promoted the activity of β-amylases by 76% , while inhibiting endoglucanases and α-amylases by 39% and 20% , respectively. However, no significant effect was observed on β-glucosidases or glucoamylases activity .

Table 1: Effects of Barium on Enzymatic Activities

| Enzyme Type | Activity Change (%) |

|---|---|

| β-Amylase | +76 |

| Endoglucanase | -39 |

| α-Amylase | -20 |

| β-Glucosidase | No effect |

| Glucoamylase | No effect |

The mechanisms behind these changes remain largely unexplored, suggesting a need for further research to understand how barium interacts with these enzymes at a molecular level.

2. Antibacterial Properties

Barium compounds, particularly when combined with other materials, exhibit notable antibacterial properties. For instance, studies involving barium titanate (BaTiO₃), a related compound, have demonstrated its effectiveness against various bacteria such as Staphylococcus epidermidis and Escherichia coli. The antibacterial action is attributed to the release of Ba²⁺ ions and the formation of reactive oxygen species that damage bacterial cell walls .

Case Study: Barium Titanate in Antibacterial Applications

In a study examining BaTiO₃ incorporated into silicone materials, it was found that the addition significantly reduced bacterial adherence compared to control samples. The results indicated that BaTiO₃ could effectively disrupt bacterial membranes, leading to a reduction in biofilm formation .

3. Material Science Applications

Barium acrylate is also utilized in the development of composite materials for radioprotection. Research has shown that barium acrylic resin composites can effectively attenuate gamma rays, making them suitable for applications in medical settings where radiation exposure is a concern .

Table 2: Radioprotection Efficacy of Barium Acrylic Composites

| Composite Type | Gamma Ray Attenuation (%) |

|---|---|

| Barium Acrylic Resin Composite | Up to 60% |

These composites not only provide protection against radiation but also demonstrate mechanical stability and durability under various environmental conditions.

4. Conclusion

The biological activity of barium acrylate and its derivatives is multifaceted, encompassing significant effects on enzymatic activities and promising antibacterial properties. Additionally, its application in material science as a radioprotective agent highlights its versatility. Future research should aim to elucidate the underlying mechanisms of these biological activities and explore further applications in biomedical and environmental fields.

Q & A

Q. What are the optimal laboratory synthesis protocols for barium acrylate, and how can purity be validated?

Barium acrylate is synthesized via neutralization of acrylic acid with barium hydroxide or carbonate under controlled pH (7.0–8.5) to prevent polymerization. Post-synthesis, purity is validated using:

- Thermogravimetric Analysis (TGA) : To confirm absence of unreacted precursors (e.g., residual acrylic acid decomposes at 150–200°C).

- FTIR Spectroscopy : Peaks at 1630–1680 cm⁻¹ (C=C stretching) and 1550–1600 cm⁻¹ (carboxylate group) confirm structural integrity .

- Elemental Analysis : Verify barium content (theoretical ~47.8% for Ba(C₃H₃O₂)₂) to ±1% deviation .

Q. Which characterization techniques are critical for distinguishing barium acrylate from analogous metal acrylates?

- X-ray Diffraction (XRD) : Compare lattice parameters (e.g., barium acrylate’s monoclinic structure vs. calcium acrylate’s orthorhombic symmetry) .

- ICP-OES : Quantify barium ions (detection limit ~0.01 ppm) to rule out cross-contamination .

- Solubility Profiling : Barium acrylate exhibits lower solubility in polar solvents (e.g., 12.3 g/L in water at 25°C) compared to sodium acrylate (82 g/L) .

Q. How does barium acrylate’s solubility profile influence its application in polymer electrolyte research?

Barium acrylate’s limited solubility in aqueous systems necessitates solvent optimization for polymer synthesis. For example:

- Use DMSO/water mixtures (70:30 v/v) to enhance solubility while maintaining ionic conductivity.

- Monitor phase separation via dynamic light scattering (DLS) to ensure homogeneity in electrolyte matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for barium acrylate?

Discrepancies in decomposition temperatures (200–250°C in literature) arise from:

- Atmospheric Variations : Oxygen-free environments delay decomposition by suppressing oxidative pathways .

- Sample Purity : Residual moisture accelerates degradation; pre-drying at 80°C under vacuum for 24 hours is critical .

- Methodological Differences : TGA heating rates >10°C/min may obscure stepwise decomposition events. Use isothermal holds at 150°C and 200°C to isolate degradation phases .

Q. What experimental designs mitigate barium acrylate’s propensity for premature polymerization during copolymer synthesis?

- Inhibitor Selection : Add 100–200 ppm hydroquinone or TEMPO to suppress radical initiation during monomer mixing .

- Temperature Control : Maintain reaction temperatures <50°C during free-radical polymerization to delay autoacceleration .

- Real-Time Monitoring : Use in-situ Raman spectroscopy (C=C bond intensity at 1635 cm⁻¹) to track conversion rates and adjust initiator concentrations dynamically .

Q. How do coordination environments of barium ions affect the electrochemical performance of acrylate-based polymers?

- EXAFS Analysis : Reveals Ba²⁺ coordination with 8–10 oxygen atoms from acrylate groups and solvent molecules, influencing ion mobility.

- Impedance Spectroscopy : Lower ionic conductivity (10⁻⁵ S/cm at 25°C) in barium acrylate copolymers vs. lithium-based systems correlates with stronger ion-pairing interactions .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in spectroscopic data for barium acrylate complexes?

- Cross-Validate Techniques : Pair NMR (¹³C for carboxylate shifts at 180–185 ppm) with XPS (Ba 3d₅/₂ binding energy at 780.2 eV) to confirm coordination geometry .

- Control for Hydration States : Anhydrous samples (dried under argon) eliminate ambiguities from water-mediated peak broadening in IR and NMR .

Q. What statistical approaches are recommended for analyzing heterogeneous polymerization kinetics?

- Multivariate Regression : Correlate initiator concentration, temperature, and monomer ratios with molecular weight (GPC data) using ANOVA (p <0.05 threshold) .

- Error Propagation Models : Account for uncertainties in DSC-derived activation energies (±5–10 kJ/mol) when modeling reaction rates .

Data Reproducibility Guidelines

- Documentation Standards : Adhere to ACS Reagent Chemicals guidelines for reporting purity, drying protocols, and instrumental parameters (e.g., NMR magnet strength, TGA gas flow rates) .

- Supplemental Data : Provide raw diffraction files (.CIF), DSC thermograms, and computational input files in open-access repositories to enable validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.